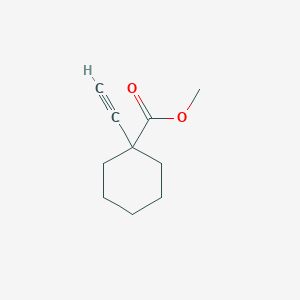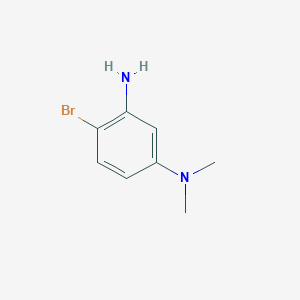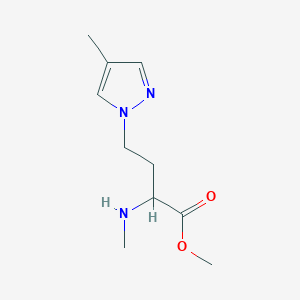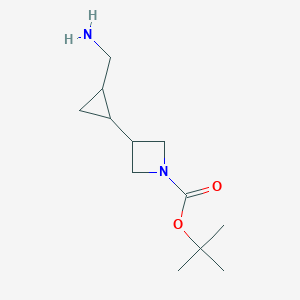
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its two chlorine atoms and two methyl groups attached to the pyridine ring, which confer unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine typically involves the chlorination of 4,6-dimethylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 4,6-dimethylpyridine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3-methyl-4,6-dimethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 3-Methyl-4,6-dimethylpyridine.
科学的研究の応用
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Chloro-3-(chloromethyl)pyridine: Lacks the additional methyl groups, resulting in different reactivity and binding properties.
2,3-Dichloropyridine: Contains two chlorine atoms but lacks the methyl groups, affecting its chemical behavior.
4,6-Dimethylpyridine: Lacks the chlorine atoms, leading to different reactivity and applications.
Uniqueness
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is unique due to the presence of both chlorine atoms and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H9Cl2N |
|---|---|
分子量 |
190.07 g/mol |
IUPAC名 |
2-chloro-3-(chloromethyl)-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 |
InChIキー |
RODDKCUGFDNHIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1CCl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)

![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)



![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)


![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)



